4-Sulphobenzoic acid potassium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

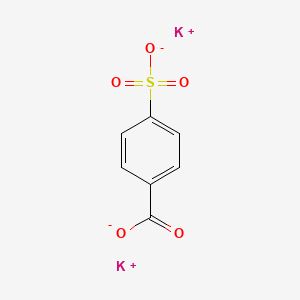

4-Sulphobenzoic acid potassium, also known as 4-Sulfobenzoic acid potassium salt, is an organic compound with the linear formula: KO3SC6H4CO2H . It has a molecular weight of 240.27 . It is used as an intercalating compound to improve clay exfoliation in the synthesis of poly (butylene terephthalate) (PBT) nanocomposites .

Molecular Structure Analysis

The molecular formula of this compound is C7H5KO5S . The SMILES string representation is [K+].OC(=O)c1ccc(cc1)S([O-])(=O)=O . More detailed structural analysis would require additional resources or tools .Chemical Reactions Analysis

Specific chemical reactions involving this compound are not provided in the available resources. More research is needed to provide a detailed chemical reactions analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available resources. More research is needed to provide a detailed physical and chemical properties analysis .Wissenschaftliche Forschungsanwendungen

Applications in Agriculture

Fertilizer Production : Potassium sulfate (K2SO4), a compound used as a nutrient for plant growth, can be produced through a process involving acid leaching, selective precipitation, and thermal decomposition of potassium alum (KAl(SO4)2), which leads to the formation of soluble K2SO4 and insoluble Al2O3. This process is significant for the synthesis of fertilizers and soil amendments (Souza et al., 2019).

Soil Fertility and Crop Yield : The application of polymer-coated potassium chloride and its effects on cotton yield, leaf senescence, and soil potassium have been studied, revealing that combining polymer-coated potassium chloride with K2SO4 can improve yields, fiber qualities, and potassium use efficiencies in cotton (Yang et al., 2017).

Environmental Applications

Methane and Ammonia Emissions : Research on cattle slurry acidification before storage has shown that it can reduce methane (CH4) and ammonia (NH3) emissions. The addition of sulfuric acid or potassium sulfate influences these emissions, highlighting the role of sulfur transformations and pH in controlling CH4 emission during storage (Petersen et al., 2012).

Concrete Steel-Rebar Degradation : Studies on the effect of potassium-chromate (K2CrO4) on concrete steel-rebar degradation in sulphate and saline media suggest its potential in improving the durability of reinforced concrete structures exposed to acidic or marine environments (Okeniyi et al., 2014).

Chemical Synthesis and Applications

Synthesis of Derivatives : The synthesis of tetrafluorosulphobenzoic acids and their derivatives, which are important in chemical research and industrial applications, has been reported. These compounds are used in various chemical reactions and have potential applications in material science (Fielding & Shirley, 1989).

Chemiluminescence in Analytical Chemistry : Acidic potassium permanganate has been used as a chemiluminescence reagent in various analytical applications, including pharmaceutical, clinical, forensic, food science, and environmental analyses. This highlights its role in sensitive and specific detection methods (Adcock et al., 2014).

Wirkmechanismus

4-Sulphobenzoic acid potassium has been used in the field of perovskite solar cells. The anions within this compound can be firmly anchored at grain boundaries due to the strong coordination interaction between C=O and/or S=O at both ends of the bulky anion and undercoordinated Pb2+ and/or halide vacancies, along with the hydrogen bond between –OH and formamidinium .

Safety and Hazards

4-Sulphobenzoic acid potassium is classified under the GHS07 hazard class. It has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

Eigenschaften

IUPAC Name |

dipotassium;4-sulfonatobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5S.2K/c8-7(9)5-1-3-6(4-2-5)13(10,11)12;;/h1-4H,(H,8,9)(H,10,11,12);;/q;2*+1/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSRPLLZKWADRS-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])S(=O)(=O)[O-].[K+].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4K2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine](/img/structure/B2601888.png)

![N-[(4-bromophenyl)-di(propan-2-yloxy)phosphorylmethyl]aniline](/img/structure/B2601890.png)

![N~5~-(2-methoxyethyl)-4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B2601900.png)

![ethyl 4-(5,5-dioxido-3-phenyl-2-thioxohexahydro-1H-thieno[3,4-d]imidazol-1-yl)benzoate](/img/structure/B2601901.png)

![(Z)-2-((6-benzyl-3,7-dioxo-3,7-dihydro-2H-thiazolo[3,2-b][1,2,4]triazin-2-ylidene)methyl)-6-methoxyphenyl acetate](/img/structure/B2601910.png)